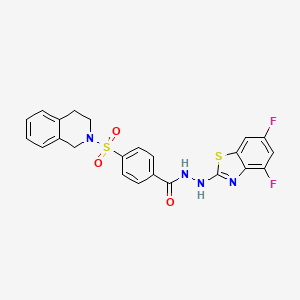![molecular formula C7H10N4O B2788937 2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one CAS No. 1956377-47-1](/img/structure/B2788937.png)
2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one is a synthetic organic compound characterized by its tricyclic structure. This compound is notable for its diverse applications in various scientific fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one typically involves a multi-step process. One common method starts with the preparation of intermediate compounds, followed by cyclization and subsequent methylation. Specific reaction conditions, such as temperature, solvents, and catalysts, play crucial roles in optimizing the yield and purity of the final product.
Industrial Production Methods:
On an industrial scale, the production of this compound may involve large-scale reactors and continuous processing techniques. Process optimization ensures high efficiency, cost-effectiveness, and adherence to safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions:
2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: : Conversion to higher oxidation states using oxidizing agents.
Reduction: : Reduction of functional groups to achieve specific derivatives.
Substitution: : Nucleophilic substitution reactions that introduce different substituents.
Common Reagents and Conditions:
Typical reagents for these reactions include:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dichloromethane, ethanol.
Major Products Formed:
Depending on the reaction type, the major products can vary. For example, oxidation might yield a corresponding ketone, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry:
In chemistry, this compound is used as a precursor for synthesizing other complex molecules. Its unique structure facilitates the formation of diverse derivatives, useful in materials science and catalysis.
Biology:
Biologically, 2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one shows promise in molecular biology studies due to its ability to interact with various biomolecules.
Medicine:
In the medical field, the compound is being investigated for its potential therapeutic effects. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry:
Industrially, it can be used in the formulation of specialty chemicals, agrochemicals, and as a component in high-performance materials.
Mécanisme D'action
The compound exerts its effects through specific molecular interactions. It targets enzymes and receptors, modulating their activity. This can lead to various biological responses, such as inhibition or activation of metabolic pathways. The pathways involved include enzymatic catalysis and signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
1,2,4-Triazole derivatives: : Similar core structure but different substitution patterns.
Pyrazine-based compounds: : Share a similar heterocyclic ring system.
Methylated heterocycles: : Compounds with analogous methyl group modifications.
This provides a comprehensive overview of 2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one, from its preparation and reactions to its applications and mechanisms. Anything in particular you'd like to dive deeper into?
Propriétés
IUPAC Name |
2,8-dimethyl-7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-4-7-9-5(2)10-11(7)3-6(12)8-4/h4H,3H2,1-2H3,(H,8,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHSTEANIQIQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=NC(=NN2CC(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-4-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2788854.png)

![5-bromo-N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2788857.png)
methanamine hydrochloride](/img/structure/B2788858.png)

![N-(2-methylphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2788862.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2788865.png)

![N-[2-(DIMETHYLAMINO)ETHYL]-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B2788871.png)
![Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B2788872.png)
![2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2788873.png)
![3-[(3R)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2788876.png)
![3-[3-({2-[(4-Chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2788877.png)
